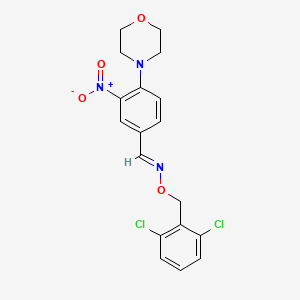
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a useful research compound. Its molecular formula is C53H47NO4P2PdS and its molecular weight is 962.39. The purity is usually 95%.
BenchChem offers high-quality (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methoxycarbonylation of Vinyl Acetate
Palladium complexes have been utilized to catalyze the methoxycarbonylation of vinyl acetate in the presence of methanesulfonic acid. This process allows for high selectivities to ester products, demonstrating the utility of palladium complexes in facilitating efficient and selective transformations in organic synthesis (Rucklidge, Morris, Slawin, & Cole-Hamilton, 2006).
Intramolecular Aminocyanation of Alkenes
The intramolecular aminocyanation of alkenes through the cleavage of N-CN bonds is achieved by cooperative palladium/boron catalysis. The process is notable for its high chemo- and regioselectivity, facilitated by the use of specific ligands for palladium, showcasing the role of palladium complexes in innovative and selective organic transformations (Miyazaki, Ohta, Semba, & Nakao, 2014).
Synthesis of 1-Methylsulfonyl-indoles
The reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of palladium yields 1-methylsulfonyl-indoles, highlighting the role of palladium in facilitating the synthesis of complex heterocyclic compounds (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Photolysis of Triphenylsulfonium Salts
Research into the photodecomposition of triphenylsulfonium salts, studied through CIDNP experiments, provides insights into the role of palladium complexes in understanding reaction mechanisms involving radical intermediates (Eckert & Goez, 1999).
Palladium Complexes with P,O-bidentate Hybrid Ligands
Studies on square-planar palladium(II) complexes with P,O-bidentate hybrid ligands reveal the intricate coordination environments possible with palladium, influencing catalytic activities and selectivities in organic transformations (Elsegood, Smith, & Dale, 2007).
Eigenschaften
CAS-Nummer |
1621274-19-8 |
|---|---|
Produktname |
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
Molekularformel |
C53H47NO4P2PdS |
Molekulargewicht |
962.39 |
IUPAC-Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI-Schlüssel |
KUUQNOIOHIDWBE-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




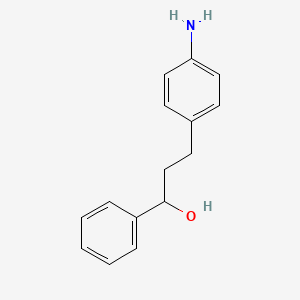

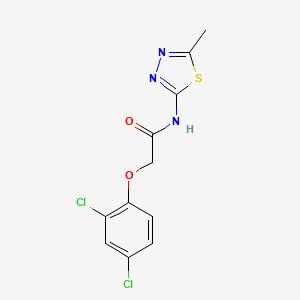
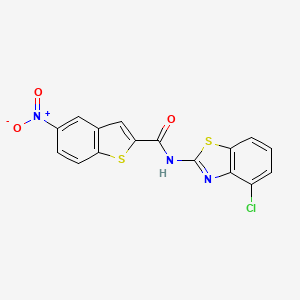
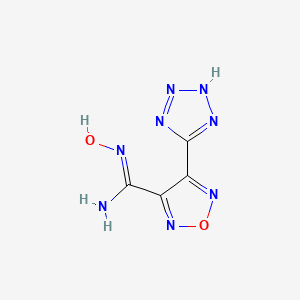
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)
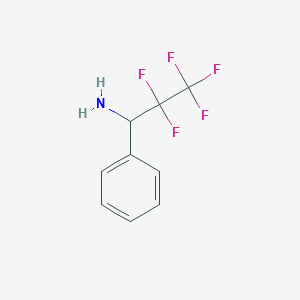
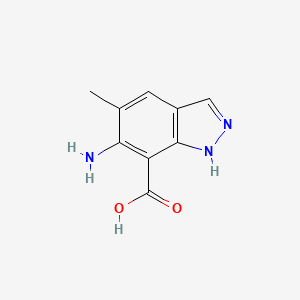
![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)
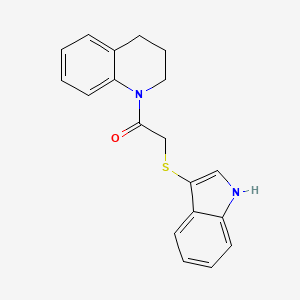
![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2669232.png)
